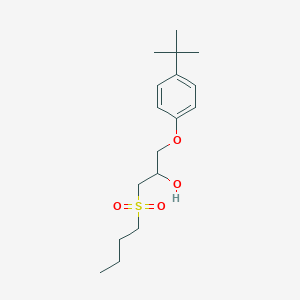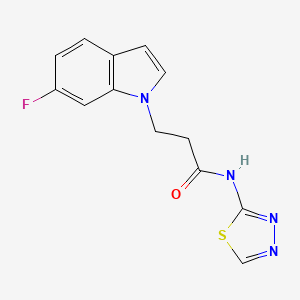![molecular formula C18H21F2N5O2S B6067173 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
作用机制
The mechanism of action of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is not fully understood. However, it is believed to act as an antagonist of certain receptors in the brain, including the 5-HT1A receptor and the α2-adrenergic receptor. By blocking these receptors, this compound may modulate the activity of neurotransmitters and signaling pathways, leading to its observed effects in various scientific research studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine vary depending on the specific application and experimental conditions. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth. In neuroscience, it has been used to study the role of specific receptors in the brain and their involvement in various physiological processes. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and selectivity.
实验室实验的优点和局限性
The advantages of using 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments include its high potency, selectivity, and solubility in water. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential off-target effects.
未来方向
There are several future directions for research on 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine. One potential direction is to further investigate its mechanism of action and identify new targets for this compound. Another direction is to optimize its pharmacokinetic properties and develop new derivatives with improved efficacy and selectivity. Additionally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases. Finally, future research could explore the potential applications of this compound in other areas of study, such as immunology and infectious diseases.
合成方法
The synthesis of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves the reaction of 4,6-dichloro-5-nitropyrimidine with 1-(2,5-difluorophenylsulfonyl)piperazine in the presence of a base and a solvent. The resulting compound is then treated with pyrrolidine to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been used as a tool to study the role of specific receptors in the brain. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and selectivity.
属性
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2S/c19-14-3-4-15(20)16(11-14)28(26,27)25-9-7-24(8-10-25)18-12-17(21-13-22-18)23-5-1-2-6-23/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZWQDYEOWEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)
![1-(4-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B6067125.png)

![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6067174.png)

![3-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6067177.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)
![N-(3,4-difluorophenyl)-1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6067188.png)